1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester
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Overview
Description
1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Major Products:
Carbon-Carbon Coupled Products: Resulting from Suzuki–Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoroethyl group can also participate in various substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
1-Methyl-4-pyrazole boronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
Difluoroalkanes: Compounds with similar difluoroethyl groups that undergo similar reactions.
Uniqueness: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester is unique due to its combination of a difluoroethyl group and a boronic ester, providing both stability and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H21BF2N2O2 |
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Molecular Weight |
286.13 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BF2N2O2/c1-8-11(9(2)18(17-8)7-10(15)16)14-19-12(3,4)13(5,6)20-14/h10H,7H2,1-6H3 |
InChI Key |
PDVPJZXAAPRYLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(F)F)C |
Origin of Product |
United States |
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